
Sesquicillin A: A Fungal Metabolite with
Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sesquicillin A

Cat. No.: B10820600 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Sesquicillin A is a fungal-derived sesquiterpenoid that has garnered significant interest within

the scientific community due to its notable biological activities, including insecticidal and potent

anticancer properties. Isolated from the fungus Albophoma sp. FKI-1778, this complex natural

product exhibits a unique chemical architecture that underpins its diverse functionalities. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and known biological activities of Sesquicillin A. Detailed experimental protocols

for its isolation and biological evaluation are presented, alongside a summary of its

spectroscopic data. Furthermore, this document elucidates the current understanding of

Sesquicillin A's mechanism of action, particularly its role in inducing G1 phase cell cycle arrest

in cancer cells and its potential as a glucocorticoid receptor antagonist.

Chemical Structure and Physicochemical Properties
Sesquicillin A is a complex sesquiterpenoid with the molecular formula C₂₉H₄₂O₅,

corresponding to a molecular weight of 470.6 g/mol .[1] Its intricate structure features a pyrano-

diterpene skeleton.[2]

Table 1: Physicochemical Properties of Sesquicillin A
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Property Value Reference

Molecular Formula C₂₉H₄₂O₅ [1]

Molecular Weight 470.6 g/mol [1]

IUPAC Name

[5-[(4-hydroxy-5,6-dimethyl-2-

oxopyran-3-yl)methyl]-1,4a-

dimethyl-6-methylidene-1-(4-

methylpent-3-

enyl)-3,4,5,7,8,8a-hexahydro-

2H-naphthalen-2-yl] acetate

[1]

CAS Number 51103-58-3

Synonyms
Sesquicillin, BCA10358, BS-

1588
[1]

Solubility
Soluble in Dichloromethane,

DMSO, Ethanol, Methanol

Spectroscopic Data
The structural elucidation of Sesquicillin A was accomplished through extensive spectroscopic

analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Sesquicillin A displays 29 distinct carbon signals, consistent with its

molecular formula. The chemical shifts provide key insights into the carbon skeleton and the

presence of various functional groups.

Table 2: ¹³C NMR Chemical Shift Data for Sesquicillin A
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Carbon No. Chemical Shift (δ) ppm

1 169.7

2 163.7

3 157.9

4 118.2

5 115.8

6 100.8

7 74.3

8 54.3

9 50.1

10 41.5

11 39.8

12 37.1

13 36.8

14 34.0

15 31.9

16 29.7

17 26.8

18 25.7

19 24.5

20 22.6

21 21.4

22 18.2

23 17.9
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24 16.2

25 14.1

26 12.0

27 11.8

28 9.2

29 8.8

(Data sourced from Uchida et al., 2005 and presented in a compiled format)

¹H NMR, Mass Spectrometry, and Infrared Spectroscopy
Detailed ¹H NMR data, including chemical shifts and coupling constants, are crucial for the

complete structural assignment of Sesquicillin A. While the primary literature confirms the use

of extensive NMR experiments, including ¹H-¹H COSY, HMBC, and NOESY, for structure

elucidation, a publicly accessible tabulated list of these values is not readily available.[3]

Similarly, specific fragmentation patterns from mass spectrometry and characteristic absorption

bands from infrared spectroscopy have been used in its characterization but are not detailed in

the available literature.

Biological Activities and Mechanism of Action
Sesquicillin A has demonstrated a range of biological activities, with its anticancer effects

being the most prominent.

Table 3: Summary of Biological Activities of Sesquicillin A
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Activity Model System Quantitative Data Reference

Insecticidal
Brine shrimp (Artemia

salina)
MIC = 6.25 µg/ml

Cytotoxicity Jurkat cells IC₅₀ = 34 µM

Proliferation Inhibition
MCF-7 breast cancer

cells
Effective at 20 µg/ml

Cell Cycle Arrest
MCF-7 breast cancer

cells

Induces G1 phase

arrest

Glucocorticoid

Antagonism
-

Inhibitor of

glucocorticoid-

mediated signal

transduction

G1 Phase Cell Cycle Arrest in Cancer Cells
A key mechanism of Sesquicillin A's anticancer activity is its ability to induce cell cycle arrest

at the G1 phase. In human breast cancer cells (MCF-7), Sesquicillin A treatment leads to a

significant reduction in the expression of G1 phase-related cyclin proteins, including cyclin D1,

cyclin A, and cyclin E. Concurrently, it induces the expression of the cyclin-dependent kinase

(CDK) inhibitor protein, p21(Waf1/Cip1). Notably, this induction of p21 and subsequent G1

arrest occurs independently of the tumor suppressor protein p53.

Sesquicillin A

p21(Waf1/Cip1) Expression

Induces

Cyclin D1, Cyclin A, Cyclin E ExpressionReduces

CDK4/6, CDK2 Activation

Inhibits

Activates

Rb Phosphorylation

Promotes

G1 Phase Arrest
E2F ReleasePromotes

G1/S Phase Transition

Drives

p53 Independent of
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Click to download full resolution via product page

Sesquicillin A induced G1 phase arrest pathway.

Glucocorticoid Receptor Antagonism
Sesquicillin A has also been identified as an inhibitor of glucocorticoid-mediated signal

transduction. This suggests a potential interaction with the glucocorticoid receptor (GR), which

could have implications for its use in inflammatory diseases and certain types of cancers where

GR signaling is implicated. The precise mechanism of this antagonism is an area for further

investigation.

Glucocorticoid Glucocorticoid Receptor (GR)
Binds to

GR Activation & Translocation

Sesquicillin A Inhibits

Target Gene TranscriptionRegulates

Click to download full resolution via product page

Proposed mechanism of GR antagonism by Sesquicillin A.

Experimental Protocols
The following are generalized protocols for key experiments related to the study of Sesquicillin
A, based on standard methodologies in the field.

Isolation of Sesquicillin A from Albophoma sp. FKI-1778
This protocol outlines a general workflow for the extraction and purification of Sesquicillin A
from a fungal culture.
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Start: Culture of Albophoma sp. FKI-1778

Fermentation in a suitable broth medium

Extraction of the culture broth with an organic solvent (e.g., ethyl acetate)

Concentration of the organic extract under reduced pressure

Chromatographic Separation (e.g., silica gel column chromatography)

Further purification by High-Performance Liquid Chromatography (HPLC)

End: Pure Sesquicillin A

Click to download full resolution via product page

General workflow for the isolation of Sesquicillin A.

Methodology:

Fermentation:Albophoma sp. FKI-1778 is cultured in a suitable liquid medium under optimal

growth conditions to promote the production of secondary metabolites.
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Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then

extracted with an appropriate organic solvent, such as ethyl acetate, to partition the

secondary metabolites into the organic phase.

Concentration: The organic extract is concentrated in vacuo to yield a crude extract.

Chromatography: The crude extract is subjected to column chromatography, typically using

silica gel, with a gradient of solvents of increasing polarity to separate the components.

Fractions are collected and analyzed by thin-layer chromatography (TLC).

Purification: Fractions containing Sesquicillin A are pooled and further purified using

preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay in Jurkat Cells (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of Sesquicillin A on the

Jurkat cell line.

Methodology:

Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with

5% CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

Treatment: Sesquicillin A is dissolved in DMSO to create a stock solution and then diluted

to various concentrations in the culture medium. The cells are treated with these

concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is

also included.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plate is incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each

well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The percentage of cell viability is calculated relative to the vehicle-treated control

cells. The IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis in MCF-7 Cells
This protocol details the procedure for analyzing the effect of Sesquicillin A on the cell cycle

distribution of MCF-7 cells.

Methodology:

Cell Culture and Treatment: MCF-7 cells are cultured in DMEM with 10% FBS and 1%

penicillin-streptomycin. Cells are seeded in 6-well plates and treated with Sesquicillin A at

the desired concentration for a specific time.

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by

centrifugation.

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at

least 2 hours for fixation.

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution

containing propidium iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The

percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using

appropriate software.

Conclusion and Future Directions
Sesquicillin A is a promising natural product with significant potential for development as an

anticancer agent. Its ability to induce p53-independent G1 phase cell cycle arrest presents a

valuable therapeutic strategy, particularly for cancers with mutated or non-functional p53. The

discovery of its glucocorticoid receptor antagonist activity opens up new avenues for research

into its potential applications in other diseases. Further studies are warranted to fully elucidate

its molecular targets and to optimize its structure for improved efficacy and reduced toxicity.
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The development of a total synthesis route for Sesquicillin A would also be highly beneficial

for generating analogs and advancing preclinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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